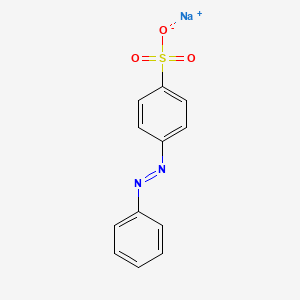

Sodium 4-(phenylazo)benzenesulphonate

Description

Sodium 4-(phenylazo)benzenesulphonate is an organic compound with the molecular formula C12H9N2NaO3S. It is commonly used as a dye and indicator in various chemical processes. This compound is known for its vibrant color and its ability to change color in response to pH changes, making it useful in a variety of applications.

Properties

CAS No. |

42975-18-8 |

|---|---|

Molecular Formula |

C12H9N2NaO3S |

Molecular Weight |

284.27 g/mol |

IUPAC Name |

sodium;4-phenyldiazenylbenzenesulfonate |

InChI |

InChI=1S/C12H10N2O3S.Na/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10;/h1-9H,(H,15,16,17);/q;+1/p-1 |

InChI Key |

IGAOPIACQUBHLS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(phenylazo)benzenesulphonate typically involves the diazotization of aniline followed by coupling with sodium benzenesulfonate. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors to maintain consistent reaction conditions. The process involves the careful control of temperature, pH, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(phenylazo)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions typically lead to the cleavage of the azo bond, resulting in the formation of aniline derivatives.

Substitution: The sulfonate group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.

Major Products:

Oxidation: Products may include sulfonic acids and other oxidized derivatives.

Reduction: Aniline and its derivatives are common products.

Substitution: Various substituted benzenesulfonates are formed.

Scientific Research Applications

Sodium 4-(phenylazo)benzenesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the dyeing of textiles and as a colorant in various products.

Mechanism of Action

The mechanism of action of Sodium 4-(phenylazo)benzenesulphonate involves its ability to undergo reversible color changes in response to pH variations. This property is due to the presence of the azo group, which can exist in different tautomeric forms depending on the pH of the environment. The compound interacts with various molecular targets, including proteins and nucleic acids, through electrostatic and hydrophobic interactions.

Comparison with Similar Compounds

Benzenesulfonic acid: Another sulfonic acid derivative with similar solubility properties.

Sodium dodecyl benzenesulphonate: A surfactant with similar structural features but different applications.

Phenylazo derivatives: Compounds with similar azo groups but different substituents.

Uniqueness: Sodium 4-(phenylazo)benzenesulphonate is unique due to its specific combination of the azo group and the sulfonate group, which imparts distinct chemical and physical properties. Its ability to act as a pH indicator and its vibrant color make it particularly valuable in various applications.

Biological Activity

Sodium 4-(phenylazo)benzenesulphonate, also known as an azo dye, has garnered attention in recent years for its diverse biological activities. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azo linkage (-N=N-) and a sulfonate group, which enhances its solubility in water. The molecular formula is , with a molecular weight of approximately 299.286 g/mol. Its structure allows it to participate in various chemical reactions, making it a versatile compound in both industrial and research settings.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

2. Anticancer Effects

The compound has shown promise in anticancer research, particularly due to its ability to induce apoptosis in certain cancer cell lines. In vitro studies have reported that this compound can inhibit cell proliferation and promote cell death in human cancer cells, possibly through the modulation of signaling pathways involved in cell survival .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may play a role in neuroprotection. It has been implicated in modulating protein misfolding and aggregation, processes relevant to neurodegenerative diseases such as Alzheimer's disease. The nitrophenyl moiety may enhance its cytotoxic effects against misfolded proteins, potentially offering a therapeutic avenue for neurodegenerative disorders.

Protein Binding

This compound has been studied for its interactions with proteins and nucleic acids. Fluorescence spectroscopy has been employed to investigate these interactions, revealing that the compound can alter the structural conformation of target biomolecules. Such changes may affect their functional properties, indicating potential applications in biochemical assays and therapeutic interventions .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential utility in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Analysis

A study involving various human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The compound's mechanism was linked to the activation of apoptotic pathways, making it a candidate for further development as an anticancer drug .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.